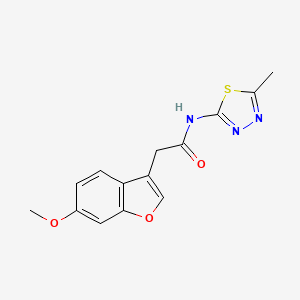
2,3-Dichloro-5-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-5-ethylpyridine is a chlorinated pyridine derivative with the molecular formula C7H7Cl2N
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-ethylpyridine typically involves the chlorination of 5-ethylpyridine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-50°C to ensure selective chlorination at the 2 and 3 positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating (50-100°C).
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions, and controlled temperatures.
Reduction: Reducing agents (e.g., lithium aluminum hydride), inert atmosphere, and low temperatures.
Major Products:
Substitution: 2,3-diamino-5-ethylpyridine, 2,3-dithio-5-ethylpyridine.
Oxidation: 2,3-dichloro-5-formylpyridine, 2,3-dichloro-5-carboxypyridine.
Reduction: this compound derivatives with reduced functional groups.
Scientific Research Applications
2,3-Dichloro-5-ethylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3-Dichloro-5-ethylpyridine can be compared with other chlorinated pyridine derivatives such as:
- 2,3-Dichloro-5-methylpyridine
- 2,3-Dichloro-5-trifluoromethylpyridine
- 2,3,5-Trichloropyridine
Uniqueness:
- This compound stands out due to its ethyl group, which imparts unique chemical properties and reactivity compared to its methyl and trifluoromethyl counterparts. This makes it particularly useful in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C7H7Cl2N |
|---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
2,3-dichloro-5-ethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-2-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3 |
InChI Key |
MHGROWBJPDMBGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine](/img/structure/B12519636.png)
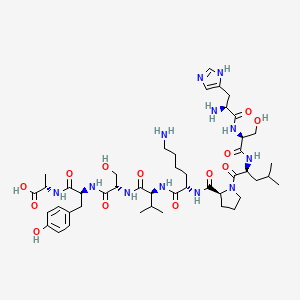
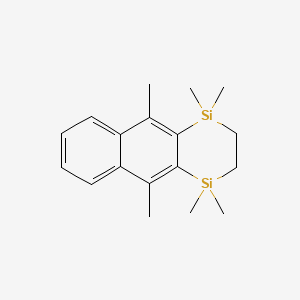
![3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid](/img/structure/B12519658.png)
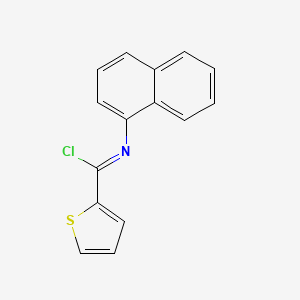
![N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide](/img/structure/B12519673.png)

![3-[1-(Dimethylamino)ethyl]aniline](/img/structure/B12519680.png)
![4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519683.png)
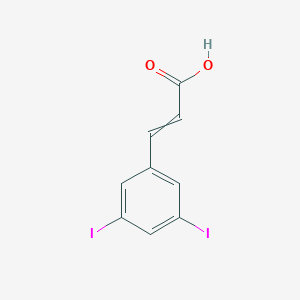

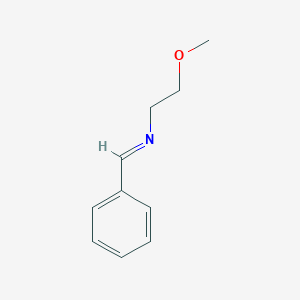
![6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one](/img/structure/B12519724.png)
